![molecular formula C12H13N5O2 B2465553 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 1798676-65-9](/img/structure/B2465553.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Scientific Research Applications
- Imidazo[1,2-a]pyridine Derivatives : Researchers have explored imidazo[1,2-a]pyridine as a core scaffold for developing covalent inhibitors. These inhibitors target specific cancer-associated proteins, such as KRAS G12C. Compound I-11, derived from this scaffold, has shown promise as an anticancer agent for treating intractable cancers .
- Improved Solubility : Substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole moiety led to enhanced solubility in aqueous media. This modification has potential applications in drug design and optimization .
- Versatile Scaffold : Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug development. Its reactivity and multifarious biological activity make it an attractive platform for designing novel therapeutic agents .
- GABA Receptor Modulation : Imidazo[1,2-b]pyrazole derivatives have been investigated for their potential as gamma-aminobutyric acid (GABA) receptor modulators. These compounds may play a role in treating neurological disorders related to GABAergic signaling .
- Cyclooxygenase Inhibition : Some imidazo[1,2-b]pyrazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. These compounds could be explored further for managing inflammatory conditions .
- HCV NS5B Polymerase Inhibitors : Imidazo[1,2-b]pyrazole-based molecules have demonstrated inhibitory activity against the hepatitis C virus (HCV) NS5B polymerase. These compounds hold promise as potential antiviral agents .
- Candida albicans Inhibition : Imidazo[1,2-b]pyrazole derivatives have shown antifungal activity against Candida albicans. Investigating their mechanism of action and optimizing their efficacy could lead to new antifungal therapies .
Anticancer Agents
Drug Development
Neurological Disorders
Anti-Inflammatory Properties
Antiviral Activity
Antifungal Agents
Mechanism of Action
Target of Action
The compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide, also known as 5-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2-oxazole-4-carboxamide, is a heterocyclic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound could have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-9-10(8-15-19-9)12(18)13-4-5-16-6-7-17-11(16)2-3-14-17/h2-3,6-8H,4-5H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEWJLZBXORKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide |
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